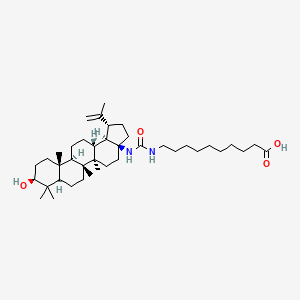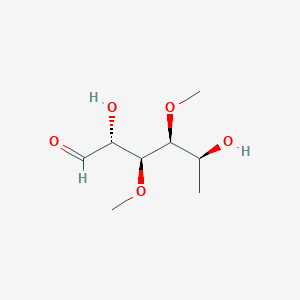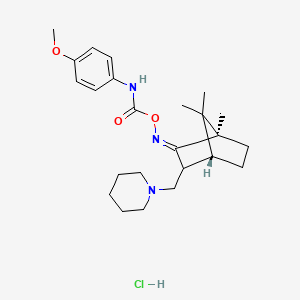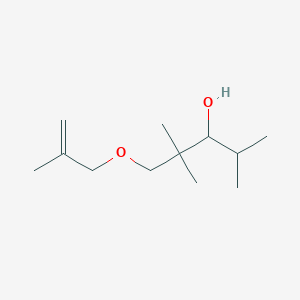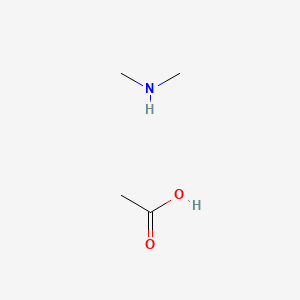
3-Benzofurancarboxylic acid, 2-((2-benzothiazolylthio)methyl)-4-((dimethylamino)methyl-5-hydroxy-, ethyl ester, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzofurancarboxylic acid, 2-((2-benzothiazolylthio)methyl)-4-((dimethylamino)methyl)-5-hydroxy-, ethyl ester, monohydrochloride is a complex organic compound It is characterized by the presence of benzofuran and benzothiazole moieties, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzofurancarboxylic acid, 2-((2-benzothiazolylthio)methyl)-4-((dimethylamino)methyl)-5-hydroxy-, ethyl ester, monohydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and benzothiazole intermediates, followed by their coupling through a thioether linkage. The final steps involve the introduction of the dimethylamino and hydroxy groups, and the esterification to form the ethyl ester. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Benzofurancarboxylic acid, 2-((2-benzothiazolylthio)methyl)-4-((dimethylamino)methyl)-5-hydroxy-, ethyl ester, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution of the dimethylamino group can produce a variety of substituted derivatives.
Scientific Research Applications
3-Benzofurancarboxylic acid, 2-((2-benzothiazolylthio)methyl)-4-((dimethylamino)methyl)-5-hydroxy-, ethyl ester, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Benzofurancarboxylic acid, 2-((2-benzothiazolylthio)methyl)-4-((dimethylamino)methyl)-5-hydroxy-, ethyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The benzofuran and benzothiazole moieties can bind to enzymes and receptors, modulating their activity. This compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Benzofurancarboxylic acid derivatives: Compounds with similar benzofuran structures but different substituents.
Benzothiazole derivatives: Compounds containing the benzothiazole moiety with various functional groups.
Uniqueness
What sets 3-Benzofurancarboxylic acid, 2-((2-benzothiazolylthio)methyl)-4-((dimethylamino)methyl)-5-hydroxy-, ethyl ester, monohydrochloride apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
141599-53-3 |
|---|---|
Molecular Formula |
C22H23ClN2O4S2 |
Molecular Weight |
479.0 g/mol |
IUPAC Name |
ethyl 2-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C22H22N2O4S2.ClH/c1-4-27-21(26)20-17(12-29-22-23-14-7-5-6-8-18(14)30-22)28-16-10-9-15(25)13(19(16)20)11-24(2)3;/h5-10,25H,4,11-12H2,1-3H3;1H |
InChI Key |
MAHTTZCEAOHBQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C=C2)O)CN(C)C)CSC3=NC4=CC=CC=C4S3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


